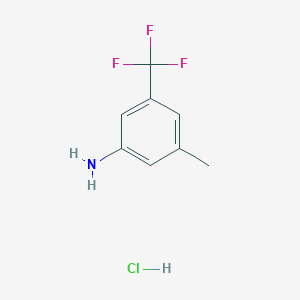

3-Methyl-5-(trifluoromethyl)aniline hydrochloride

Description

Historical Context and Discovery Timeline

The development of compounds containing trifluoromethyl groups has its roots in early twentieth-century organofluorine chemistry. The first investigator to systematically study trifluoromethyl groups in relationship to biological activity was F. Lehmann in 1927, marking the beginning of scientific interest in these fluorinated functional groups. This early work laid the foundation for understanding the unique properties that trifluoromethyl substituents could impart to organic molecules.

The synthetic methods for introducing trifluoromethyl groups evolved significantly throughout the early decades of the twentieth century. Frédéric Swarts developed one of the first practical synthetic methods in 1892, which was based on antimony fluoride chemistry. In this pioneering reaction, benzotrichloride was treated with antimony trifluoride to form compounds containing trifluoromethyl groups, including both PhCF2Cl and PhCF3 products. This methodology represented a crucial breakthrough in making trifluoromethyl-containing compounds accessible to synthetic chemists.

The 1930s witnessed significant industrial developments in trifluoromethyl chemistry when Kinetic Chemicals and IG Farben companies replaced antimony trifluoride with hydrogen fluoride in synthetic protocols. This advancement made the production of trifluoromethyl compounds more economically viable and technically accessible, setting the stage for broader applications in chemical research and industry.

The medicinal applications of trifluoromethyl groups began to emerge in 1928, although research in this area became significantly more intensive during the mid-1940s. This period coincided with increased interest in fluorinated pharmaceuticals and recognition of the unique biological properties that fluorine substitution could provide. The McLoughlin-Thrower reaction, developed in 1968, represented another important milestone as an early coupling reaction using iodofluoroalkanes, iodoaromatic compounds, and copper catalysts. In 1969, Kobayashi and Kumadaki adapted this protocol specifically for trifluoromethylation reactions, further expanding the synthetic toolkit available for preparing trifluoromethyl-containing compounds.

The specific development timeline for 3-methyl-5-(trifluoromethyl)aniline hydrochloride fits within this broader historical context of trifluoromethyl chemistry advancement. While the exact discovery date of this particular compound is not explicitly documented in the available literature, its emergence as a commercially available research chemical reflects the ongoing evolution of synthetic methodologies for preparing substituted anilines bearing trifluoromethyl groups.

Significance in Modern Chemical Research

The significance of 3-methyl-5-(trifluoromethyl)aniline hydrochloride in contemporary chemical research stems from multiple factors related to both its structural features and its synthetic utility. The compound serves as a valuable intermediate in pharmaceutical chemistry, where the presence of both methyl and trifluoromethyl substituents provides opportunities for fine-tuning the biological activity and pharmacological properties of drug candidates.

Direct methods for the trifluoromethylation of aromatic systems, particularly aniline derivatives, are in extremely high demand across nearly every sector of the chemical industry. This demand reflects the unique properties that trifluoromethyl groups can impart to organic molecules, including enhanced metabolic stability, altered lipophilicity, and modified electronic characteristics. The development of practical trifluoromethylation protocols has been actively pursued in academic research, with particular emphasis on creating operationally simple procedures that can function broadly on various substrate classes.

Recent advances in carbon-hydrogen functionalization chemistry have highlighted the importance of substituted anilines as substrates for selective aromatic functionalization reactions. The para-selective carbon-hydrogen olefination of aniline derivatives has been achieved using palladium catalysts with sulfur-oxygen ligand systems, demonstrating the potential for site-selective modification of compounds like 3-methyl-5-(trifluoromethyl)aniline hydrochloride. These methodologies proceed under mild reaction conditions and show significant tolerance for various functional groups, making them valuable tools for late-stage diversification of pharmaceutical intermediates.

The ligand-promoted meta-carbon-hydrogen arylation of anilines represents another area where compounds such as 3-methyl-5-(trifluoromethyl)aniline hydrochloride demonstrate significant utility. Versatile 3-acetylamino-2-hydroxypyridine ligands have been developed that promote meta-carbon-hydrogen arylation of anilines and related aromatic compounds using norbornene as a transient mediator. More than 120 examples have been documented using this ligand scaffold, demonstrating its broad substrate and coupling partner scope. This transformation has particular utility for drug discovery applications, as evidenced by successful meta-carbon-hydrogen arylation of pharmaceutical derivatives.

The trifluoromethyl group in modern pharmaceutical chemistry serves multiple strategic purposes. It functions as a bioisostere that can replace chloride or methyl groups to create derivatives with altered steric and electronic properties. This substitution strategy allows medicinal chemists to adjust the properties of lead compounds or protect reactive methyl groups from metabolic oxidation. Notable pharmaceutical compounds containing trifluoromethyl groups include efavirenz, an HIV reverse transcriptase inhibitor; fluoxetine, an antidepressant; and celecoxib, a nonsteroidal anti-inflammatory drug.

The synthetic accessibility of 3-methyl-5-(trifluoromethyl)aniline hydrochloride also contributes to its research significance. The compound can be stored under standard laboratory conditions at room temperature, though storage under inert gas atmosphere is recommended to prevent air-sensitive degradation. The physical form as a powder to crystal solid with defined melting point characteristics facilitates its handling and purification in synthetic protocols.

Recent developments in coordination-assisted functionalization chemistry have expanded the potential applications of substituted anilines bearing trifluoromethyl groups. Transition-metal-catalyzed, coordination-assisted functionalization of non-activated carbon-hydrogen bonds has emerged as a powerful strategy for selective molecular modification. These methodologies often rely on directing groups present in aniline derivatives to achieve regioselective functionalization, making compounds like 3-methyl-5-(trifluoromethyl)aniline hydrochloride valuable substrates for exploring new synthetic transformations.

The compound's role in materials science applications also contributes to its research significance. Trifluoromethyl-containing anilines can serve as building blocks for preparing phosphorescent emitters used in organic light-emitting diode applications. The strong electron-withdrawing effect of the trifluoromethyl group increases the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital, enabling blue shifts in photoluminescent emission properties.

Properties

IUPAC Name |

3-methyl-5-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N.ClH/c1-5-2-6(8(9,10)11)4-7(12)3-5;/h2-4H,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEVSDZEPWDUGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103981-82-4 | |

| Record name | 3-methyl-5-(trifluoromethyl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(trifluoromethyl)aniline hydrochloride typically involves the introduction of the trifluoromethyl group and the methyl group onto the benzene ring, followed by the formation of the aniline group. One common method is the Friedel-Crafts alkylation, where a trifluoromethylbenzene derivative is alkylated with a methyl group under the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to nitration and subsequent reduction to form the aniline group. Finally, the aniline is protonated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of 3-Methyl-5-(trifluoromethyl)aniline hydrochloride may involve large-scale Friedel-Crafts alkylation and nitration processes, followed by catalytic hydrogenation and acidification steps. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group, if present, can be reduced back to the aniline group.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Regeneration of the aniline group from nitro derivatives.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

3-Methyl-5-(trifluoromethyl)aniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(trifluoromethyl)aniline hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively penetrate cell membranes and reach its molecular targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 3-Methyl-5-(trifluoromethyl)aniline hydrochloride with analogous compounds:

*Note: Data for the target compound are inferred from structural analogs.

Key Research Findings

- Synthetic Routes : 3-(Trifluoromethyl)aniline hydrochloride is synthesized via reaction with HCl in 1,4-dioxane, followed by vacuum distillation . Analogous methods likely apply to the target compound.

- Stability : Hydrochloride salts generally exhibit improved stability; for example, 5-fluoro AMT hydrochloride remains stable for ≥5 years at -20°C .

Biological Activity

3-Methyl-5-(trifluoromethyl)aniline hydrochloride (CAS Number: 103981-82-4) is a chemical compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. The trifluoromethyl group (-CF3) is known for enhancing the pharmacological profile of compounds, making them more effective in various biological applications. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

The molecular structure of 3-Methyl-5-(trifluoromethyl)aniline hydrochloride includes a methyl group and a trifluoromethyl group attached to an aniline backbone. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that 3-Methyl-5-(trifluoromethyl)aniline hydrochloride exhibits significant antimicrobial properties. Studies have shown that compounds containing trifluoromethyl groups often demonstrate enhanced activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. The antiproliferative effects are attributed to its ability to induce apoptosis and inhibit tubulin polymerization, which is crucial for cancer cell mitosis.

Table 1: Anticancer Activity of 3-Methyl-5-(trifluoromethyl)aniline Hydrochloride

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 1.02 | Induces apoptosis |

| MDA-MB-231 | 0.75 | Inhibits tubulin polymerization |

| HeLa | 0.60 | Cell cycle arrest in G2/M phase |

Case Study 1: Anticancer Efficacy

In a study published in Molecules, researchers synthesized various derivatives of anilines, including 3-Methyl-5-(trifluoromethyl)aniline hydrochloride. They found that this compound exhibited potent antiproliferative activity against the HeLa cell line with an IC50 value of 0.60 µM, demonstrating its potential as a lead compound for further development in cancer therapy.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of this compound, revealing that it inhibits tubulin polymerization more effectively than traditional chemotherapeutics like combretastatin A-4. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells, indicating a promising avenue for therapeutic intervention .

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-5-(trifluoromethyl)aniline hydrochloride, and how can purity be maximized?

- Methodological Answer : A common approach involves acid-mediated deprotection of tert-butyl carbamate intermediates. For example, using 4 N HCl in 1,4-dioxane at room temperature overnight achieves 82% yield of a structurally similar trifluoromethyl-aniline hydrochloride derivative . Key variables include solvent choice (polar aprotic solvents minimize side reactions), stoichiometric HCl concentration, and post-reaction purification via solvent precipitation (e.g., ether/hexane mixtures). Purity can be verified using HPLC (retention time ~0.83 minutes under SQD-AA05 conditions) and LCMS (m/z 236 [M+H]+ for analogous compounds) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., NH stretching at ~3300–3500 cm⁻¹ for the aniline group, C-F vibrations at 1100–1250 cm⁻¹) .

- NMR : -NMR resolves aromatic proton splitting patterns (meta-substituted trifluoromethyl groups cause distinct deshielding), while -NMR confirms CF chemical shifts (typically −60 to −70 ppm) .

- HPLC/LCMS : Validates purity and molecular ion peaks .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection is advised if ventilation is inadequate .

- Storage : Store in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis or oxidation. Avoid contact with moisture due to the hydrochloride salt’s hygroscopicity .

- Emergency Measures : Immediate use of eye wash stations and safety showers is recommended for exposure .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The strong electron-withdrawing nature of CF reduces electron density on the aromatic ring, directing electrophilic substitution to para positions. Frontier orbital analysis (via DFT calculations) can predict reactivity in Suzuki-Miyaura couplings, where the LUMO of the aryl halide partner determines oxidative addition efficiency. Computational modeling (e.g., Gaussian09 with B3LYP/6-31G* basis sets) is recommended to map charge distribution and transition states .

Q. How can conflicting NMR data for trifluoromethyl-substituted anilines be resolved?

- Methodological Answer :

- Dynamic Effects : Rotameric splitting in -NMR due to restricted rotation around the C-N bond can be mitigated by elevated-temperature NMR (e.g., 60°C in DMSO-d) .

- Isotopic Labeling : Use -labeled analogs to simplify NH signal assignment.

- 2D Techniques : HSQC and HMBC correlate - signals, resolving overlapping peaks in crowded aromatic regions .

Q. What are the stability profiles of this compound under varying pH and temperature?

- Methodological Answer :

- Thermal Stability : TGA/DSC analysis under N reveals decomposition onset temperatures (e.g., ~200°C for similar aniline hydrochlorides). Store below 50°C to prevent degradation .

- pH Stability : Conduct accelerated stability studies in buffered solutions (pH 1–13). Hydrochloride salts are stable in acidic conditions (pH < 5) but hydrolyze in basic media, releasing free aniline .

Q. How can impurities or byproducts be identified and quantified during synthesis?

- Methodological Answer :

- HPLC-MS/MS : Detect trace impurities (e.g., unreacted intermediates or oxidation byproducts) using reverse-phase C18 columns and gradient elution.

- Reference Standards : Compare retention times and fragmentation patterns to certified standards (e.g., LGC Group’s impurity libraries) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for trifluoromethyl-aniline derivatives: How to validate?

- Methodological Answer : Variations may arise from polymorphic forms or hydration. Use differential scanning calorimetry (DSC) to confirm melting points and hot-stage microscopy to observe phase transitions. Cross-reference with X-ray crystallography data if available .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.